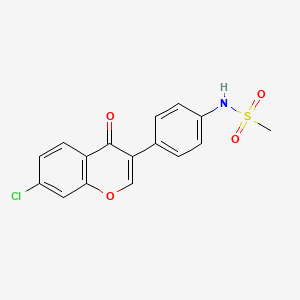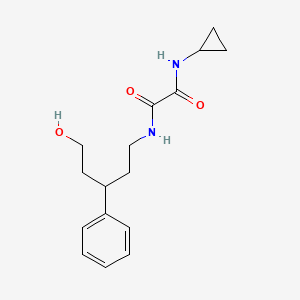
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide: is a synthetic organic compound characterized by the presence of a cyclopropyl group and a hydroxy-phenylpentyl chain attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:
Formation of the Cyclopropyl Amine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Preparation of the Hydroxy-Phenylpentyl Intermediate: This intermediate is prepared by the reaction of phenylacetic acid with a suitable alkylating agent, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the cyclopropylamine with the hydroxy-phenylpentyl intermediate in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the oxalamide moiety.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
- N1-cyclopropyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide
Comparison:
- Structural Differences: Variations in the substituents attached to the oxalamide core.
- Unique Features: this compound is unique due to its specific hydroxy-phenylpentyl chain, which imparts distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly valuable in specific research and industrial contexts.
Properties
IUPAC Name |
N'-cyclopropyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-11-9-13(12-4-2-1-3-5-12)8-10-17-15(20)16(21)18-14-6-7-14/h1-5,13-14,19H,6-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDSDHWIIIAURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
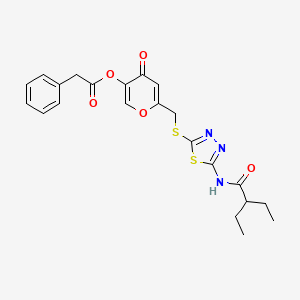

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

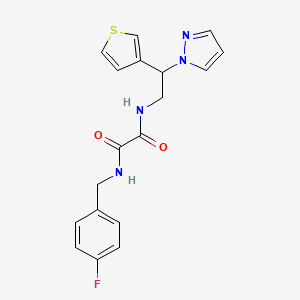
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2393127.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)
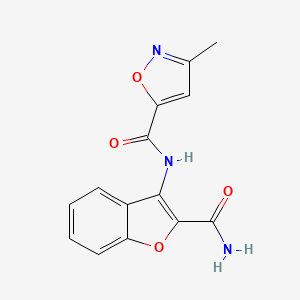
![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)
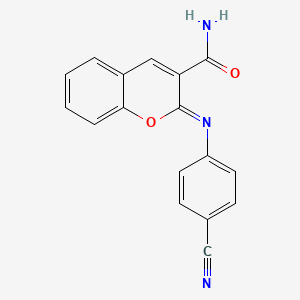
![N-(4-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2393137.png)

